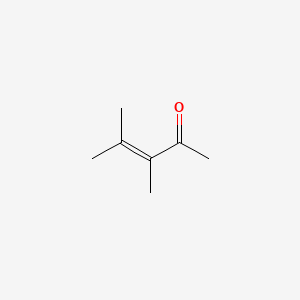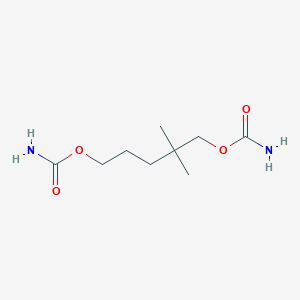
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate is a chemical compound with the molecular formula C10H20N2O4 It is known for its unique structure, which includes a carbamate group and a dimethylpentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate typically involves the reaction of 4,4-dimethylpentanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4,4-dimethylpentanol and urea.
Oxidation: Oxidative reactions can convert the carbamate group into a corresponding amide or carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 4,4-dimethylpentanol and urea.
Oxidation: Amides or carboxylic acids.
Substitution: Various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate: Unique due to its specific structure and functional groups.
2,2-Dimethylpentane-1,5-diyl dicarbamate: Similar structure but different functional groups.
4,4-Dimethyl-2,8-dioxa-nonanedioic acid diamide: Another compound with a similar backbone but different functional groups.
Uniqueness
This compound stands out due to its specific combination of a carbamate group and a dimethylpentyl chain, which imparts unique chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(5-carbamoyloxy-4,4-dimethylpentyl) carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,6-15-8(11)13)4-3-5-14-7(10)12/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
QWMNHTWAIMMMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCOC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


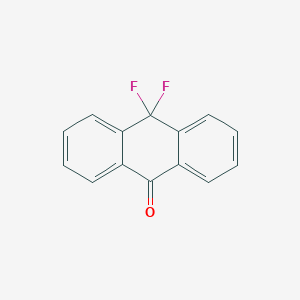
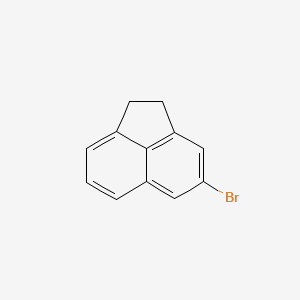





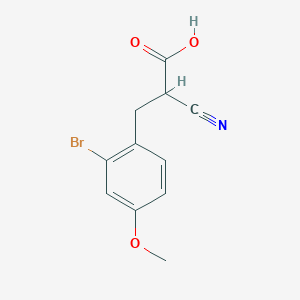
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)




